2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)propanamide
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide is a complex organic compound with a unique structure that combines phenoxy, dimethoxyphenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Coupling with Dimethoxyphenyl Group: The phenoxy intermediate is then coupled with 3,4-dimethoxybenzyl chloride under basic conditions to form the desired intermediate.
Amidation Reaction: The final step involves the reaction of the intermediate with 2-pyridinecarboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methylphenoxy)-N-(phenylmethyl)-N-(pyridin-2-yl)propanamide
- 2-(4-Chloro-3-methylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-3-yl)propanamide
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide is unique due to the specific combination of phenoxy, dimethoxyphenyl, and pyridinyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25ClN2O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C24H25ClN2O4/c1-16-13-19(9-10-20(16)25)31-17(2)24(28)27(23-7-5-6-12-26-23)15-18-8-11-21(29-3)22(14-18)30-4/h5-14,17H,15H2,1-4H3 |
InChI Key |
VBGFVKOHXHMGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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